molecular formula CF3O3S- B1224126 Trifluoromethanesulfonate CAS No. 37181-39-8

Trifluoromethanesulfonate

Cat. No.: B1224126
CAS No.: 37181-39-8
M. Wt: 149.07 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-M
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Description

Trifluoromethanesulfonate (CF₃SO₃⁻), commonly referred to as triflate, is a highly stable anion derived from trifluoromethanesulfonic acid (CF₃SO₃H). Its derivatives, such as methyl this compound (MeOTf) and trimethylsilyl this compound (TMSOTf), are widely used in organic synthesis due to the exceptional leaving group ability of the triflate moiety. The strong electron-withdrawing effect of the CF₃ group stabilizes the anion, making triflates highly reactive in substitution and elimination reactions . Structural studies reveal that the carbonyl groups in triflate-containing compounds exhibit double bond character (e.g., C=O bond lengths of 1.19 Å), confirming their resonance stabilization .

Scientific Research Applications

Organic Synthesis

Trifluoromethanesulfonate as a Reactant:
this compound is widely utilized in organic synthesis due to its ability to activate various substrates. A notable application is in the activation of ketones and aldehydes, where it enhances electrophilicity, facilitating reactions such as silylation and glycosylation. For instance, trimethylsilyl this compound (TMSOTf) is often employed to generate silyl enol ethers from ketones and aldehydes .

Case Study: Glycosylation Reactions
In a study exploring glycosylation reactions, triflate was used as a nucleophile in the reaction of glycosyl trichloroacetimidates with TMSOTf. The results demonstrated that triflate could act either as a stoichiometric or catalytic nucleophile, significantly improving reaction yields .

Catalysis

Role in Catalytic Processes:
this compound serves as an effective catalyst in various chemical transformations. Its high nucleophilicity compared to other anions allows for enhanced reactivity in nucleophilic substitution reactions. For example, methyl this compound has been shown to catalyze the regioselective N-functionalization of heterocycles .

Table 1: Comparison of Triflate with Other Catalysts

Catalyst TypeNucleophilicityReaction TypeReference
This compoundHighN-substitution
TriflimideModerateAldol reactions
HexafluorophosphateLowIonic liquid applications

Ionic Liquids

Ionic Liquid Applications:
Ionic liquids containing this compound anions exhibit unique physicochemical properties that make them suitable for various applications, including electrochemical devices. For instance, studies have shown that triflate-based ionic liquids demonstrate higher ionic conductivity and electrochemical stability compared to their hexafluorophosphate counterparts .

Case Study: Supercapacitors
Research on supercapacitors using triflate-based biopolymer electrolytes revealed superior performance metrics such as specific capacitance and energy density. The enhanced electrochemical properties were attributed to the larger size and delocalization characteristics of the triflate anion, which facilitated better ion mobility within the electrolyte matrix .

Biomedical Applications

Anticancer Potential:
Recent studies have highlighted the cytotoxic effects of ionic liquids containing this compound on cancer cells. For example, 1-decyl-3-methylimidazolium this compound exhibited significantly higher cytotoxicity against MCF-7 breast cancer cells compared to conventional chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Comparison

CompoundCell LineIC50 (µM)Reference
1-Decyl-3-methylimidazolium triflateMCF-7>10 (more than twice cisplatin)
CisplatinMCF-75

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling trifluoromethanesulfonate salts in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation . Use fume hoods for procedures involving volatile this compound derivatives (e.g., methyl this compound) to avoid inhalation . Store salts under inert gas (e.g., argon) and protect from light to prevent decomposition . For hygroscopic variants (e.g., lithium this compound), ensure anhydrous conditions using molecular sieves or gloveboxes .

Q. How can researchers verify the purity and structural integrity of this compound salts?

  • Methodological Answer :

  • Purity : Chelometric titration (e.g., for hafnium this compound) quantifies metal content, while gravimetric analysis post-ignition confirms oxide formation .
  • Structural Validation : Infrared (IR) spectroscopy identifies characteristic S-O and C-F stretches (~1200–1350 cm⁻¹). Fluorine nuclear magnetic resonance (¹⁹F NMR) confirms triflate anion presence (δ ~ -78 ppm) .
  • Example : Hafnium this compound (≥90% purity) showed 99% purity via titration and matched IR/FNMR reference spectra .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity and environmental impact data for this compound derivatives?

  • Methodological Answer : Many safety data sheets lack ecotoxicological data (e.g., bioaccumulation, soil mobility) . To resolve discrepancies:

Conduct literature reviews for analogues (e.g., sodium this compound’s aquatic toxicity ).

Perform in silico assessments using tools like EPA’s ECOSAR for predictive modeling .

Validate experimentally via microbial toxicity assays (e.g., Daphnia magna LC₅₀ tests) and soil column studies .

Q. What mechanistic roles do this compound salts play in catalytic asymmetric reactions?

  • Methodological Answer : Triflate salts (e.g., hafnium, copper) act as Lewis acids due to their high electrophilicity and low nucleophilicity. Example protocol:

Optimization : Screen metal triflates (e.g., Cu(OTf)₂ vs. Zn(OTf)₂) in benzotrifluoride solvent to enhance enantioselectivity .

Kinetic Analysis : Monitor reaction progress via HPLC or chiral GC to determine turnover frequencies.

Case Study : Copper(II) this compound promoted glycosylation with 85% yield and >90% ee under anhydrous conditions .

Q. How can researchers characterize decomposition pathways of this compound salts under thermal stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., dysprosium this compound decomposes at >200°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., HF, SOₓ, carbon oxides) .
  • Mitigation : Use calcium carbonate traps to neutralize HF emissions during high-temperature reactions .

Q. Key Research Gaps and Recommendations

  • Ecotoxicology : Prioritize long-term degradation studies for this compound ionic liquids (e.g., [Bmpyr][OTf]) in aquatic systems .
  • Reaction Design : Explore solvent-free conditions using zinc this compound for sustainable catalysis .
  • Data Reproducibility : Cross-validate purity assays (e.g., titration vs. ICP-MS) for rare-earth triflates like praseodymium(III) salts .

Comparison with Similar Compounds

Chemical Reactivity

  • Trifluoromethanesulfonate vs. Non-Fluorinated Sulfonates (e.g., Tosylates, Mesylates): Triflates are superior leaving groups compared to tosylates (CH₃C₆H₄SO₃⁻) and mesylates (CH₃SO₃⁻). The CF₃ group’s electronegativity lowers the energy barrier for bond cleavage, enabling faster reaction rates. For instance, methyl triflate (MeOTf) achieves chemoselective alkylation of carboxylic acids with a 5:1 oxygen/sulfur alkylation ratio under microwave conditions, outperforming non-fluorinated analogs .
  • Triflates vs. Imidazolylsulfonates:
    Imidazolylsulfonate-based benzyne precursors (e.g., 2-(trimethylsilyl)phenyl imidazolylsulfonate) serve as alternatives to triflates in aryne generation. However, triflates like 2-(trimethylsilyl)phenyl triflate offer higher yields (66% over three steps) and broader synthetic utility .

Physical Properties

Compound Boiling Point (°C/mmHg) Density (g/cm³) Key Applications
Methyl Triflate (MeOTf) 45–47/17 1.225 Alkylation, Sₙ2 reactions
4-Acetylphenyl Triflate 75–76/0.35 - Polymer chemistry
Triisopropylsilyl Triflate 45–46/0.03 1.14 Silylation of alcohols

Triflates generally exhibit lower boiling points and higher volatility compared to bulkier sulfonates, facilitating their use in low-temperature reactions.

Key Research Findings

  • Synthetic Efficiency: Triflates enable gram-scale synthesis of aryne precursors (66% yield) with minimal purification .
  • Catalytic Use: Iron(III)-trifluoromethanesulfonate catalyzes the synthesis of thermally activated delayed fluorescence (TADF) materials, highlighting its role in advanced material science .
  • Electrochemical Degradation: In lignin depolymerization, triflate ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) show reduced over-oxidation compared to methanesulfonate systems, preserving product yields .

Limitations and Alternatives

While triflates dominate in reactivity, alternatives like imidazolylsulfonates are emerging for specialized applications, such as benzyne generation under milder conditions . Non-fluorinated sulfonates remain cost-effective for large-scale industrial processes where extreme reactivity is unnecessary .

Properties

CAS No.

37181-39-8

Molecular Formula

CF3O3S-

Molecular Weight

149.07 g/mol

IUPAC Name

trifluoromethanesulfonate

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate (0.040 g, 0.10 mmol), 3-methylpiperidine (0.016 mL, 0.13 mmol), cesium carbonate (0.050 g, 0.15 mmol), Pd2dba3 (0.005 g, 0.005 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.006 g, 0.01 mmol) were added to minimal degassed toluene and heated to 92° C. overnight in a sealed tube. After stirring overnight, DCM was added, and solids removed through filtration (Waters filter), followed by concentration in vacuo. The crude mixture was then purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM). The desired product was isolated, along with triflate starting material. The mixture was then treated with 3 N HCl aqueous at 95° C. overnight. The reaction was then cooled and solids removed by filtration. The filtrate was purified by flash column chromatography (gradient elution of 6% NH4 in MeOH/DCM (Rf˜0.1 in 6% NH4 in MeOH (5%) and DCM (95%)). The desired product was isolated as a yellow solid, 0.005 g (15% yield). MS ESI (+) m/z 344.3 (M+1) detected.
Name
2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-yl trifluoromethanesulfonate
Quantity
0.04 g
Type
reactant
Reaction Step One
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0.016 mL
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reactant
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cesium carbonate
Quantity
0.05 g
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reactant
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0.006 g
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reactant
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0.005 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

To a room temperature solution of (R)-5-(3-fluoro-phenyl)-morpholine-3-thione (128 mg, 0.61 mmol) in methylene chloride (5 mL) under N2 atmosphere was added methyl triflate (0.2 mL, 1.77 mmol). The reaction mixture was stirred at room temperature for 30 minutes, then concentrated under reduced pressure to give crude (R)-3-(3-fluoro-phenyl)-5-methylsulfanyl-3,6-dihydro-2H-[1,4]oxazine as a triflate salt, which was used directly without further purification.
Quantity
128 mg
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reactant
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0.2 mL
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reactant
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5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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COC(=O)c1ccc([N+](C)(C)C)c(F)c1
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trifluoromethanesulfonate
Trifluoromethanesulfonate
Trifluoromethanesulfonate

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